3-(Trifluoroacetyl)indole

Descripción general

Descripción

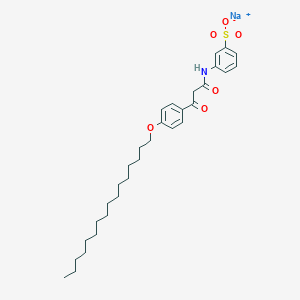

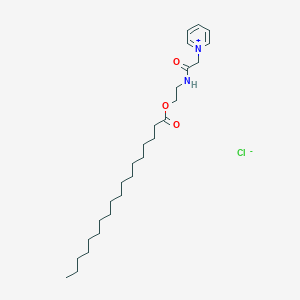

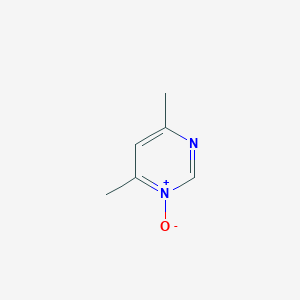

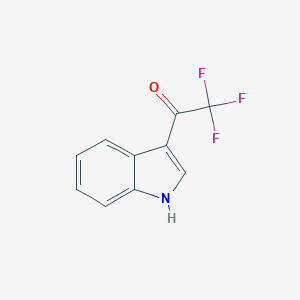

3-(Trifluoroacetyl)indole is a heterocyclic trifluoromethyl ketone . Its empirical formula is C10H6F3NO and it has a molecular weight of 213.16 .

Synthesis Analysis

One of the methods reported for its synthesis is by the reaction of indole with trifluoroacetyl anhydride . Another method involves the reaction of indole-2-carboxylic acid and its benzo-substituted derivatives with trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoroacetyl)indole consists of a trifluoromethyl group attached to an indole ring via a ketone functional group . The SMILES string representation of the molecule is FC(F)(F)C(=O)c1c[nH]c2ccccc12 .

Chemical Reactions Analysis

3-(Trifluoroacetyl)indole can be used as a reactant for various chemical reactions. For instance, it can be used for the enantioselective synthesis of indoles via palladium-catalyzed kinetic asymmetrical alkylation . It can also be used for the preparation of N-pyridinyl indolecarboxamides via amidation of aminopyridine derivatives with indolecarboxylic acid .

Physical And Chemical Properties Analysis

3-(Trifluoroacetyl)indole has a density of 1.4±0.1 g/cm³ . Its boiling point is 308.6±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol . The flash point is 140.4±26.5 °C . The index of refraction is 1.568 . The molar refractivity is 49.0±0.3 cm³ .

Aplicaciones Científicas De Investigación

Multicomponent Reactions

Indoles, including 3-(Trifluoroacetyl)indole, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives .

Synthesis of Heterocyclic Compounds

3-(Trifluoroacetyl)indole has been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This is due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Enantioselective Synthesis

3-(Trifluoroacetyl)indole can be used as a reactant for enantioselective synthesis of indoles via palladium-catalyzed kinetic asymmetrical alkylation . This process is crucial in the production of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals.

Preparation of N-pyridinyl Indolecarboxamides

3-(Trifluoroacetyl)indole can be used as a reactant for the preparation of N-pyridinyl indolecarboxamides via amidation of aminopyridine derivatives with indolecarboxylic acid . These compounds could have potential applications in medicinal chemistry.

Antimalarial Agents

The P. falciparum lactate dehydrogenase enzyme (pLDH) is considered as a potential molecular target for antimalarial agents due to this parasite’s dependence on glycolysis for energy production . 3-(Trifluoroacetyl)indole could potentially be used in the development of such agents.

Fluorinated Building Blocks

3-(Trifluoroacetyl)indole is part of the class of fluorinated building blocks . These are used in a variety of chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

3-(Trifluoroacetyl)indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .

Direcciones Futuras

Indole and its derivatives have been found to have various applications in the food industry, perfumery, and pharmaceuticals . They exhibit antitumor, antibacterial, antiviral, and antifungal activities . The biotechnological production of indole and its derivatives for industrial applications is a promising area of research .

Mecanismo De Acción

Target of Action

It is known that the compound is a heterocyclic trifluoromethyl ketone , which suggests that it may interact with various biological targets.

Mode of Action

It is formed by the action of trifluoroacetic acid on indole-2-carboxylic acid and its benzo-substituted derivatives . When unsubstituted indole is refluxed with trifluoroacetic acid, it yields 3-trifluoroacetylindole .

Biochemical Pathways

Indole derivatives like indole-3-acetic acid (iaa) are known to play a significant role in various biochemical pathways in microorganisms and plants . They regulate almost all aspects of plant growth and development and also play an important role in the growth, development, and plant interaction of microorganisms .

Result of Action

It is known that indole derivatives can have significant impacts on the physiological responses and gene expressions of microorganisms .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMDCXWSHDFQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343338 | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

14618-45-2 | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some common synthetic routes to access 3-(Trifluoroacetyl)indoles?

A1: A versatile method involves the reaction of readily available N-protected anilines with (hexafluoroacetyl)acetone in the presence of phenyliodine(III) diacetate (PIDA) as an oxidant. [] This one-pot, metal-free process tolerates a variety of substituents on the aniline ring, yielding 2-(trifluoromethyl)-3-(trifluoroacetyl)indoles. [] Another approach utilizes the alkaline hydrolysis of 1-methyl-2-aryl-3-trifluoroacetyl-indoles to obtain the corresponding 2-arylindole-3-carboxylic acids. [] This method proves particularly useful for synthesizing acids with substituents on the pyrrole nitrogen. []

Q2: Can you describe the structural characteristics of 3-(trifluoroacetyloxime) substituted 7-acetamido-2-aryl-5-bromoindoles?

A2: These compounds have been characterized using NMR (1H & 13C), IR, and mass spectrometry. [] Single-crystal X-ray diffraction analysis confirmed the molecular structure of one derivative, revealing hydrogen bonding networks and π-stacking of the indole moiety in its solid-state structure. [] Density functional theory (DFT) calculations using the B3LYP/6-311G basis set provided optimized geometry parameters that align well with the experimental X-ray crystal structure data. []

Q3: What transformations can be achieved using 3-(Trifluoroacetyl)indoles as starting materials?

A3: Research highlights the use of 3-(Trifluoroacetyl)indoles in synthesizing (Z)-β-trifluoromethylated dehydrotryptophan derivatives. [] Furthermore, these indoles serve as valuable precursors in preparing tetracyclic indole derivatives, including benzo[a]pyrano-[4,3-b]indoles and indolo[3,2-c]quinolines. [] These transformations highlight the versatility of 3-(Trifluoroacetyl)indoles as building blocks in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.